molecular formula C22H23ClN4O4S B4109315 N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide CAS No. 957320-42-2

N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide

Cat. No.: B4109315
CAS No.: 957320-42-2
M. Wt: 475.0 g/mol
InChI Key: PQUZSOZSPZDVGY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethyl group, a methoxyphenyl group, and an imidazolidinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the imidazolidinyl ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the chlorophenyl group: This can be achieved through nucleophilic substitution reactions.

    Acetylation and thioxo group addition: These steps involve the use of acylating agents and sulfur-containing reagents under specific conditions to introduce the acetyl and thioxo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acylating agents: Acetyl chloride, acetic anhydride.

    Sulfur-containing reagents: Thiourea, sulfur dichloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide: Similar in structure but with variations in functional groups.

    This compound: Another related compound with different substituents.

Uniqueness

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-3-26-21(30)18(13-19(28)24-16-8-6-15(23)7-9-16)27(22(26)32)25-20(29)12-14-4-10-17(31-2)11-5-14/h4-11,18H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZSOZSPZDVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111612
Record name N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957320-42-2
Record name N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957320-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Reactant of Route 2
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Reactant of Route 4
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Reactant of Route 5
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Reactant of Route 6
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide

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